

# An In-depth Technical Guide to (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

(1R,2R)-2-

Compound Name: Aminocyclopentanecarboxylic Acid  
Hydrochloride

Cat. No.: B585911

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride**. This conformationally constrained amino acid is a valuable building block in medicinal chemistry and peptide design.

## Core Properties and Data

**(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride** is a synthetic, non-proteinogenic amino acid derivative. Its rigid cyclopentane backbone makes it a crucial component for inducing specific secondary structures in peptides.

Table 1: Physicochemical Properties

| Property          | Value                                                                | Source              |
|-------------------|----------------------------------------------------------------------|---------------------|
| CAS Number        | 158414-44-9                                                          | <a href="#">[1]</a> |
| Synonyms          | (1R,2R)-(-)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride      | <a href="#">[1]</a> |
| Molecular Formula | C <sub>6</sub> H <sub>12</sub> ClNO <sub>2</sub>                     | <a href="#">[1]</a> |
| Molecular Weight  | 165.62 g/mol                                                         | <a href="#">[1]</a> |
| Appearance        | White powder                                                         | <a href="#">[1]</a> |
| Solubility        | Soluble in water                                                     | <a href="#">[2]</a> |
| Melting Point     | 162-166 °C (for (1S,2R) isomer)                                      | <a href="#">[2]</a> |
| Optical Rotation  | [α]D <sup>25</sup> = -40 ± 2° (c=1 in MeOH) (for Boc-protected form) | <a href="#">[1]</a> |

Table 2: Safety and Handling Information

| Hazard Statement                        | Precautionary Statement                                                                                                                               | Source                                  |
|-----------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Causes skin irritation (H315)           | Wear protective gloves/protective clothing/eye protection/face protection (P280).                                                                     | <a href="#">[3]</a> <a href="#">[4]</a> |
| Causes serious eye irritation (H319)    | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338). | <a href="#">[3]</a> <a href="#">[4]</a> |
| May cause respiratory irritation (H335) | Avoid breathing dust (P261).                                                                                                                          | <a href="#">[3]</a> <a href="#">[4]</a> |

# Synthesis and Experimental Protocols

A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been developed, providing access to this valuable building block for research and development.[5][6]

## Experimental Protocol: Scalable Synthesis of **(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride**[5][6]

This protocol is adapted from a published scalable synthesis for all stereoisomers. The synthesis of the (1R,2R) isomer is achieved by using (R)- $\alpha$ -phenylethylamine as the chiral auxiliary.

### Step 1: Reductive Amination

- Dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene.
- Add isobutyric acid (1.1 equivalents) and (R)- $\alpha$ -phenylethylamine (1.08 equivalents).
- Heat the mixture to 70°C for 2 hours.
- Increase the temperature to distill off approximately half of the toluene to remove water azeotropically.
- The resulting crude enamine is then reduced with a suitable reducing agent like NaBH<sub>4</sub> in isobutyric acid.

### Step 2: Diastereoselective Crystallization

- The crude mixture of diastereomeric amino esters is treated with a resolving agent, such as (2R,3R)-2,3-dibenzoyl-L-(-)-tartaric acid, in a solvent like acetonitrile to selectively crystallize the desired diastereomer.

### Step 3: Liberation of the Free Amine

- The purified diastereomeric salt is treated with a base (e.g., an aqueous solution of KHCO<sub>3</sub> and K<sub>2</sub>CO<sub>3</sub>) and extracted with an organic solvent (e.g., diethyl ether) to yield the free amino ester.[5]

### Step 4: Hydrolysis to the Hydrochloride Salt

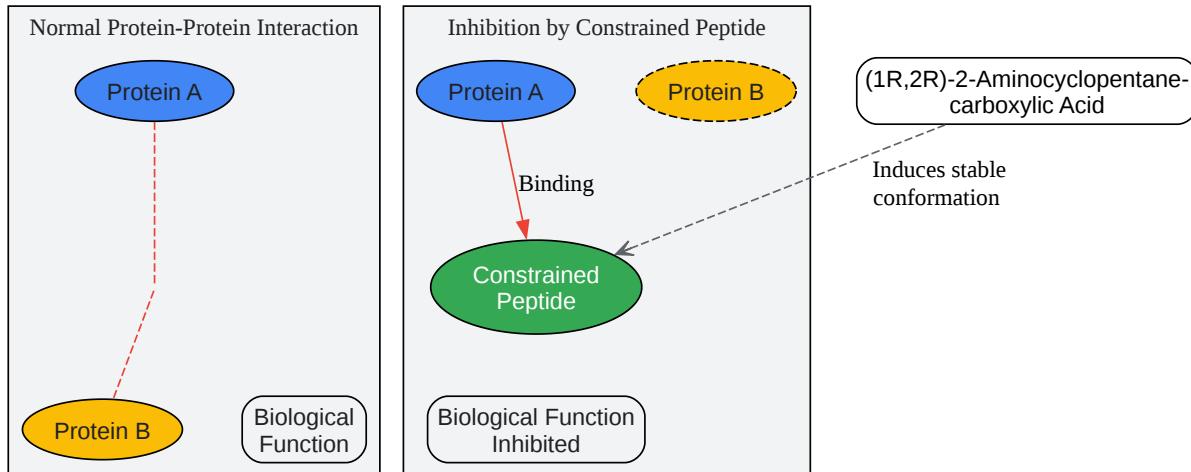
- The purified amino ester is dissolved in 10% hydrochloric acid.
- The solution is heated in an oil bath (e.g., at 60-70°C) for several hours (e.g., 12 hours) to hydrolyze the ester.[\[5\]](#)[\[6\]](#)
- The solvent is removed in a vacuum to yield the crude hydrochloride salt.
- The solid residue is washed with a solvent in which the product is poorly soluble, such as ice-cooled acetone, and dried to afford pure **(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride**.[\[5\]](#)[\[6\]](#)

### Analytical Characterization:

The final product and intermediates are typically characterized by:

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the chemical structure.[\[5\]](#)
- Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.[\[5\]](#)
- HPLC: Chiral HPLC is often used to determine the enantiomeric purity of the final product.




[Click to download full resolution via product page](#)

General workflow for the synthesis of **(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride**.

## Applications in Research and Drug Development

The constrained cyclic structure of (1R,2R)-2-Aminocyclopentanecarboxylic Acid is of high interest in medicinal chemistry for its ability to create peptides with well-defined three-dimensional structures.[\[5\]](#)

- Peptide Foldamers and Peptidomimetics: Incorporation of this amino acid into a peptide sequence restricts the conformational flexibility of the peptide backbone.[7] This can stabilize specific secondary structures, such as helices or turns, which is a key strategy in designing "foldamers"—oligomers that adopt predictable, folded conformations.[8] Such constrained peptides can mimic the bioactive conformations of natural peptides or protein secondary structures.[9][10]
- Enhanced Stability and Bioactivity: By pre-organizing a peptide into its active conformation, the entropic penalty of binding to a biological target is reduced, potentially leading to higher binding affinity and potency.[10] Furthermore, the non-natural structure can confer resistance to proteolytic degradation, thereby increasing the *in vivo* half-life of peptide-based drugs.[11]
- Inhibitors of Protein-Protein Interactions (PPIs): Many critical biological processes are mediated by PPIs, which often involve large and relatively flat interfaces, making them challenging targets for traditional small molecules.[10] Constrained peptides incorporating (1R,2R)-2-Aminocyclopentanecarboxylic Acid can be designed to mimic key interaction motifs (like  $\alpha$ -helices) and act as potent and specific inhibitors of these interactions, which is a promising strategy in areas like oncology.[10][11]
- Drug Delivery and Bioconjugation: This amino acid can be used in bioconjugation techniques to link peptides to other molecules, such as imaging agents or drug delivery systems.[12]



[Click to download full resolution via product page](#)

Modulation of protein-protein interactions using constrained peptides.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 2. [chembk.com](http://chembk.com) [chembk.com]
- 3. (1S,2R)-2-Aminocyclopentane-1-carboxylic acid | C<sub>6</sub>H<sub>11</sub>NO<sub>2</sub> | CID 73306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [phytotechlab.com](http://phytotechlab.com) [phytotechlab.com]
- 5. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 7. Proteins [[www2.chemistry.msu.edu](https://www2.chemistry.msu.edu)]
- 8. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
- 9. Constrained Peptides as Miniature Protein Structures - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 10. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [[biosynth.com](https://biosynth.com)]
- 11. Recent Structural Advances in Constrained Helical Peptides - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 12. [chemimpex.com](https://chemimpex.com) [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b585911#1r-2r-2-aminocyclopentanecarboxylic-acid-hydrochloride-cas-number-and-properties>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

